molecular formula C11H8FNO B180533 3-(2-Fluorobenzoyl)-1H-pyrrole CAS No. 198126-03-3

3-(2-Fluorobenzoyl)-1H-pyrrole

Cat. No.: B180533
CAS No.: 198126-03-3
M. Wt: 189.19 g/mol
InChI Key: PNCPLSQYXAEWCK-UHFFFAOYSA-N
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Description

3-(2-Fluorobenzoyl)-1H-pyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrole ring substituted at the third position with a 2-fluorobenzoyl group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorobenzoyl)-1H-pyrrole typically involves the acylation of pyrrole with 2-fluorobenzoyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

    Starting Materials: Pyrrole and 2-fluorobenzoyl chloride.

    Reaction Conditions: The reaction is conducted in an inert solvent like dichloromethane at low temperatures (0-5°C) to control the reaction rate and prevent side reactions.

    Procedure: Pyrrole is dissolved in dichloromethane, and triethylamine is added to the solution. 2-Fluorobenzoyl chloride is then added dropwise to the mixture while maintaining the temperature. The reaction mixture is stirred for several hours until completion.

    Workup: The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorobenzoyl)-1H-pyrrole undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The pyrrole ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

    Nucleophilic Addition: The carbonyl group in the 2-fluorobenzoyl moiety can undergo nucleophilic addition reactions with nucleophiles like amines and alcohols.

    Reduction: The carbonyl group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents like nitric acid (for nitration), sulfuric acid (for sulfonation), and halogens (for halogenation) are used under acidic conditions.

    Nucleophilic Addition: Reagents like primary amines or alcohols are used in the presence of a base or acid catalyst.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Major Products Formed

    Electrophilic Aromatic Substitution: Substituted pyrrole derivatives.

    Nucleophilic Addition: Amino or alkoxy derivatives of the original compound.

    Reduction: Alcohol derivatives.

    Oxidation: Oxidized derivatives, such as carboxylic acids or ketones.

Scientific Research Applications

3-(2-Fluorobenzoyl)-1H-pyrrole has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is used in the development of advanced materials, including organic semiconductors and conductive polymers.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Chemical Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Fluorobenzoyl Chloride: A precursor used in the synthesis of 3-(2-Fluorobenzoyl)-1H-pyrrole.

    2-Chlorobenzoyl Chloride: Similar in structure but with a chlorine atom instead of fluorine.

    2-Bromobenzoyl Chloride: Similar in structure but with a bromine atom instead of fluorine.

Uniqueness

This compound is unique due to the presence of the fluorine atom, which imparts distinct physicochemical properties such as increased lipophilicity, metabolic stability, and enhanced binding interactions. These properties make it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

(2-fluorophenyl)-(1H-pyrrol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO/c12-10-4-2-1-3-9(10)11(14)8-5-6-13-7-8/h1-7,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNCPLSQYXAEWCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CNC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40587522
Record name (2-Fluorophenyl)(1H-pyrrol-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198126-03-3
Record name (2-Fluorophenyl)(1H-pyrrol-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-Fluoro-phenyl)-(1H-pyrrol-3-yl)-methanone
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